Cas no 1261477-91-1 (2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)

2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid
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- インチ: 1S/C14H8Cl4O2/c15-10-6-12(17)11(16)5-9(10)8-3-1-2-7(14(8)18)4-13(19)20/h1-3,5-6H,4H2,(H,19,20)
- InChIKey: CDQSUAOOJIIETO-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC=C1C1C=C(C(=CC=1Cl)Cl)Cl)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 352
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 37.3
2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003832-250mg |
2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid |
1261477-91-1 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A011003832-1g |
2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid |
1261477-91-1 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A011003832-500mg |
2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid |
1261477-91-1 | 97% | 500mg |
$790.55 | 2023-09-03 |
2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
2,2',4',5'-Tetrachlorobiphenyl-3-acetic acidに関する追加情報
Chemical Profile of 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid (CAS No. 1261477-91-1)
2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261477-91-1, is a chlorinated biphenyl derivative with significant applications in chemical and pharmaceutical research. This compound belongs to the class of polychlorinated biphenyls (PCBs), though it exhibits distinct structural and functional properties due to its specific chlorination pattern. The presence of four chlorine atoms at the 2, 2', 4', and 5' positions on the biphenyl core imparts unique reactivity and binding characteristics, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid consists of two benzene rings linked by a phenyl bridge, with chloro substituents strategically positioned to enhance its utility in various chemical transformations. The acetic acid moiety at the 3-position further contributes to its reactivity, allowing for further functionalization through esterification, amidation, or other carboxylic acid-based reactions. This structural versatility has made it a subject of interest in the synthesis of bioactive molecules and pharmacophores.
In recent years, 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid has garnered attention in the field of medicinal chemistry due to its potential as a precursor for developing novel therapeutic agents. Research has demonstrated its utility in constructing complex scaffolds that mimic natural products or known drug molecules. The chlorinated biphenyl core is particularly noteworthy for its ability to interact with biological targets such as receptors and enzymes, often serving as a key pharmacophoric element. Studies have explored its derivatives as candidates for treating neurological disorders, inflammatory conditions, and even certain types of cancer.
One of the most compelling aspects of 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid is its role in the development of enzyme inhibitors. The rigid biphenyl structure provides a stable framework for binding to enzymatic active sites, while the chlorine atoms can act as hydrogen bond donors or acceptors to enhance binding affinity. For instance, researchers have utilized this compound to design inhibitors targeting cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes. The acetic acid group offers an additional point of interaction, allowing for fine-tuning of inhibitor activity through structural modifications.
The synthesis of 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid typically involves multi-step organic reactions starting from commercially available biphenyl derivatives. Chlorination reactions are commonly employed to introduce the chlorine atoms at the desired positions, followed by functionalization at the 3-position via carboxylation or other methods. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher regioselectivity and yield. These synthetic strategies highlight the compound's importance as a building block in modern organic synthesis.
Evaluation of 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid in biological systems has revealed both promising and challenging aspects. While its structural features suggest potential therapeutic benefits, concerns regarding bioaccumulation and toxicity remain areas of active investigation. Computational modeling and high-throughput screening have been instrumental in assessing its interaction with biological targets and predicting its pharmacokinetic properties. These studies aim to optimize its design for improved efficacy while minimizing adverse effects.
The environmental impact of chlorinated biphenyls has been a topic of extensive research due to their persistence in ecosystems and potential health risks. However, compounds like 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid, when used responsibly in controlled laboratory settings or as intermediates for short-lived pharmaceuticals, can contribute significantly to scientific advancement without posing undue environmental hazards. Regulatory guidelines and green chemistry principles are increasingly being applied to ensure that synthetic processes are both efficient and environmentally sustainable.
Future directions in the study of 2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid include exploring novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. Advances in synthetic methodologies may enable the creation of more complex analogs with tailored properties for specific therapeutic applications. Additionally, interdisciplinary approaches combining chemistry with computational biology and materials science could unlock new possibilities for utilizing this compound in drug discovery and material science.
In conclusion,2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid (CAS No. 1261477-91-1) is a versatile chemical entity with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, while ongoing research continues to uncover new applications and improve synthetic methodologies. As our understanding of molecular interactions advances, 2, Tetrachlorobiphenyl-acetic strong >acid is poised to remain at the forefront of chemical innovation.
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